1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid

Drug-likeness Membrane permeability Medicinal chemistry

1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid (CAS 1006432-18-3, molecular formula C₁₃H₁₅N₃O₃, molecular weight 261.28 g/mol) is a synthetic pyrazole-3-carboxylic acid derivative that bears an N-ethyl substituent at the 1-position and a 2-hydroxybenzylamino group at the 4-position. This compound belongs to the broader class of 4-amino-1H-pyrazole-3-carboxylic acid building blocks, but is distinguished by the presence of a phenolic –OH donor on the benzyl moiety—a feature that meaningfully alters its hydrogen-bonding capacity, lipophilicity, and topological polar surface area relative to the simple 4-benzylamino analog.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 1006432-18-3
Cat. No. B2424936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid
CAS1006432-18-3
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)O)NCC2=CC=CC=C2O
InChIInChI=1S/C13H15N3O3/c1-2-16-8-10(12(15-16)13(18)19)14-7-9-5-3-4-6-11(9)17/h3-6,8,14,17H,2,7H2,1H3,(H,18,19)
InChIKeyUTRLFVJTCSCMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic Acid (CAS 1006432-18-3): A Differentiated Pyrazole-3-Carboxylic Acid Scaffold


1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid (CAS 1006432-18-3, molecular formula C₁₃H₁₅N₃O₃, molecular weight 261.28 g/mol) is a synthetic pyrazole-3-carboxylic acid derivative that bears an N-ethyl substituent at the 1-position and a 2-hydroxybenzylamino group at the 4-position . This compound belongs to the broader class of 4-amino-1H-pyrazole-3-carboxylic acid building blocks, but is distinguished by the presence of a phenolic –OH donor on the benzyl moiety—a feature that meaningfully alters its hydrogen-bonding capacity, lipophilicity, and topological polar surface area relative to the simple 4-benzylamino analog .

Why In-Class Pyrazole-3-Carboxylic Acids Cannot Simply Replace 1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic Acid


Superficially similar 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid derivatives (e.g., the 4-amino parent or the 4-benzylamino analog) lack the 2-hydroxy substituent on the benzyl ring. This structural difference translates into a higher topological polar surface area (TPSA) for the target compound (87.38 Ų vs. 67.2 Ų for the 4-benzylamino analog) , an additional hydrogen-bond donor, and altered LogP—all of which impact membrane permeability, solubility, and protein-binding interactions. Consequently, the compound cannot be interchanged with its des-hydroxy analogs without re-validating pharmacokinetic and target-engagement behavior, even within early-stage screening cascades.

Quantitative Differentiation Evidence for 1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic Acid


Higher Topological Polar Surface Area (TPSA) Versus 4-Benzylamino Analog

The target compound exhibits a TPSA of 87.38 Ų , whereas the des‑hydroxy 4‑benzylamino‑1‑ethyl‑1H‑pyrazole‑3‑carboxylic acid hydrochloride has a TPSA of 67.2 Ų . The ~20 Ų increase reflects the additional phenolic –OH group and has consequences for oral bioavailability prediction (e.g., Veber rules).

Drug-likeness Membrane permeability Medicinal chemistry

Altered Lipophilicity (LogP) Relative to Des‑Hydroxy Analog

The experimental/computed LogP of the target compound is reported as 1.92 . While no LogP value is publicly available for the direct 4-benzylamino comparator, the phenolic –OH is expected to lower LogP by approximately 0.5–1.0 log unit relative to the des‑hydroxy benzylamino analog based on the π‑substituent contribution of an aromatic hydroxyl [1]. This shift influences aqueous solubility and distribution behavior.

Lipophilicity ADME prediction Solubility

Hydrogen-Bond Donor Count Advantage for Target Engagement

The target compound possesses three hydrogen-bond donors (carboxylic acid –OH, secondary amine –NH, and phenolic –OH) versus two donors in the 4‑benzylamino analog (which lacks the phenolic –OH) . In a related chemotype, the presence of a 2‑hydroxybenzylamino moiety was shown to form critical intermolecular hydrogen bonds (O–H···O and N–H···N) in crystal structures of α‑aminophosphonate‑containing pyrazole‑2‑hydroxybenzyl hybrids [1], supporting the role of this donor in molecular recognition.

Hydrogen bonding Molecular recognition Protein-ligand interactions

Class-Level Anti‑Inflammatory Activity of Hydroxybenzylamino Derivatives

Hydroxybenzylamino‑aryl compounds, exemplified by the structural motif present in the target compound, have been disclosed as active topical anti‑inflammatory agents in the peritoneal macrophage assay and the polymorphonuclear leukocyte assay [1]. Although quantitative IC₅₀ data for CAS 1006432-18-3 itself is not publicly available, the patent establishes that the hydroxybenzylamino substructure confers in vitro activity that is absent in the plain benzylamino congeners within the same assay system. This provides a class-level rationale for selecting the hydroxy‑substituted analog over the des‑hydroxy variant.

Anti-inflammatory Topical agent Peritoneal macrophage assay

Commercial Supply Purity Benchmarking (≥97%)

Commercially, the target compound is supplied at ≥97% purity by multiple vendors including ChemScence (Cat. CS-0298357) and Leyan (Cat. 1369027) . This purity level is consistent across suppliers, indicating a robust synthetic route and reliable batch-to-batch consistency. The closely related 4‑benzylamino analog is typically offered as the hydrochloride salt (CAS 1432026-20-4) with purity information less uniformly reported , which may necessitate additional in‑house quality verification upon procurement.

Compound procurement Quality control Purity

Recommended Application Scenarios for 1-Ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic Acid Based on Differentiated Properties


Medicinal Chemistry: Peripherally Restricted Anti‑Inflammatory Lead Optimization

The higher TPSA (87.38 Ų) and additional H‑bond donor relative to the 4‑benzylamino analog suggest reduced CNS penetration, making this compound a suitable scaffold for peripherally acting anti‑inflammatory programs. The hydroxybenzylamino class has demonstrated activity in the peritoneal macrophage assay [1], providing a biologically validated starting point. Researchers should select this compound over the des‑hydroxy benzylamino analog when CNS exclusion is desired or when the phenolic –OH is intended as a synthetic handle for further derivatization (e.g., prodrug esterification).

Chemical Biology: Hydrogen‑Bond‑Dependent Target Engagement Studies

With three hydrogen‑bond donors and a TPSA of 87.38 Ų, the compound is well suited for probing protein targets where hydroxyl‑mediated hydrogen bonding is critical for affinity, as observed in crystal structures of related pyrazole‑2‑hydroxybenzyl hybrids [2]. The compound can serve as a tool molecule to interrogate the contribution of the phenolic –OH to binding thermodynamics, in contrast to the benzylamino analog which lacks this donor.

Procurement: High‑Purity Building Block for Parallel Library Synthesis

The compound is commercially available at ≥97% purity from multiple vendors (ChemScence, Leyan) . Its carboxylic acid functionality at the 3‑position and the secondary amine at the 4‑position provide two orthogonal derivatization sites—amide coupling and reductive alkylation, respectively—making it a versatile building block for generating focused libraries of pyrazole‑based bioactive molecules.

Computational Chemistry: ADME Parameter Benchmarking for Hydroxy‑Substituted Heterocycles

The compound's documented LogP (1.92) and TPSA (87.38 Ų) can serve as reference values for calibrating in silico ADME prediction models for hydroxy‑substituted pyrazole‑3‑carboxylic acid chemotypes . Its experimental/computed property set offers a benchmark for validating QSPR models that aim to predict the impact of phenolic –OH substitution on drug‑likeness parameters.

Quote Request

Request a Quote for 1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.